molecular formula C17H9ClF3N3O4S B4454567 (5E)-2-amino-5-[[3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-1,3-thiazol-4-one

(5E)-2-amino-5-[[3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-1,3-thiazol-4-one

Cat. No.: B4454567
M. Wt: 443.8 g/mol
InChI Key: KKWKKUXGCMRRGL-MKMNVTDBSA-N
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Description

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Preparation Methods

Synthetic Routes and Reaction Conditions

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Industrial Production Methods

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Chemical Reactions Analysis

Types of Reactions

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Common Reagents and Conditions

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Major Products

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Scientific Research Applications

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    Chemistry: Use as a reagent, catalyst, or intermediate in organic synthesis.

    Biology: Potential biological activity, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Therapeutic applications, including any known pharmacological effects.

    Industry: Use in manufacturing processes, materials science, or other industrial applications.

Mechanism of Action

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Comparison with Similar Compounds

Comparison with Other Compounds

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List of Similar Compounds

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Properties

IUPAC Name

(5E)-2-amino-5-[[3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClF3N3O4S/c18-10-5-8(6-14-15(25)23-16(22)29-14)1-3-12(10)28-13-4-2-9(17(19,20)21)7-11(13)24(26)27/h1-7H,(H2,22,23,25)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWKKUXGCMRRGL-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)N=C(S2)N)Cl)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/2\C(=O)N=C(S2)N)Cl)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-2-amino-5-[[3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-1,3-thiazol-4-one
Reactant of Route 2
(5E)-2-amino-5-[[3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-1,3-thiazol-4-one
Reactant of Route 3
(5E)-2-amino-5-[[3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-1,3-thiazol-4-one
Reactant of Route 4
(5E)-2-amino-5-[[3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-1,3-thiazol-4-one
Reactant of Route 5
(5E)-2-amino-5-[[3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-1,3-thiazol-4-one
Reactant of Route 6
(5E)-2-amino-5-[[3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-1,3-thiazol-4-one

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